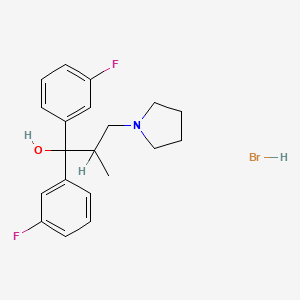
1-(1,3-Dithian-5-yl)-3-(2-fluoroethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dithian-5-yl)-3-(2-fluoroethyl)urea is an organic compound that features a urea functional group attached to a 1,3-dithiane ring and a 2-fluoroethyl group. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dithian-5-yl)-3-(2-fluoroethyl)urea typically involves the reaction of 1,3-dithiane with a suitable isocyanate or urea derivative. The reaction conditions may include:
Solvent: Common solvents like dichloromethane or tetrahydrofuran.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Mild to moderate temperatures (0-50°C) to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch or continuous flow reactors: To optimize reaction conditions and yield.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3-Dithian-5-yl)-3-(2-fluoroethyl)urea can undergo various chemical reactions, including:
Oxidation: Conversion of the dithiane ring to a sulfoxide or sulfone.
Reduction: Reduction of the urea group to an amine.
Substitution: Nucleophilic substitution reactions at the fluoroethyl group.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Dithian-5-yl)-3-(2-fluoroethyl)urea would depend on its specific biological or chemical target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiane derivatives: Compounds with similar dithiane rings but different substituents.
Fluoroethyl ureas: Compounds with similar urea and fluoroethyl groups but different ring structures.
Uniqueness
1-(1,3-Dithian-5-yl)-3-(2-fluoroethyl)urea is unique due to the combination of the dithiane ring and the fluoroethyl urea moiety. This combination may impart distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
33021-89-5 |
|---|---|
Fórmula molecular |
C7H13FN2OS2 |
Peso molecular |
224.3 g/mol |
Nombre IUPAC |
1-(1,3-dithian-5-yl)-3-(2-fluoroethyl)urea |
InChI |
InChI=1S/C7H13FN2OS2/c8-1-2-9-7(11)10-6-3-12-5-13-4-6/h6H,1-5H2,(H2,9,10,11) |
Clave InChI |
VTDNGYCVOFNHDO-UHFFFAOYSA-N |
SMILES canónico |
C1C(CSCS1)NC(=O)NCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



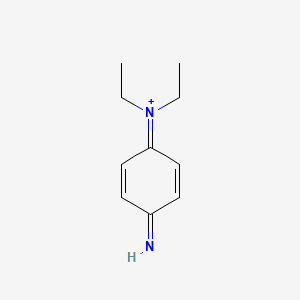
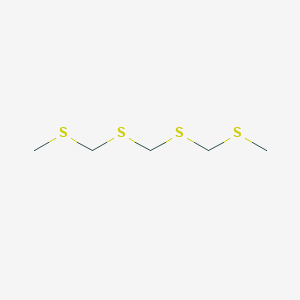


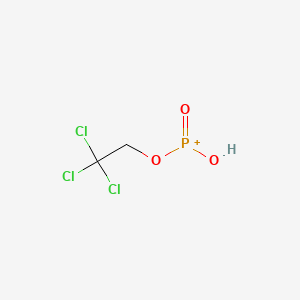
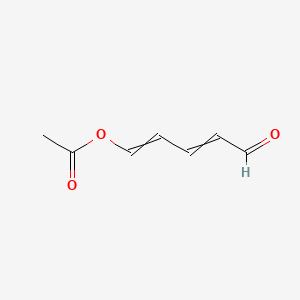
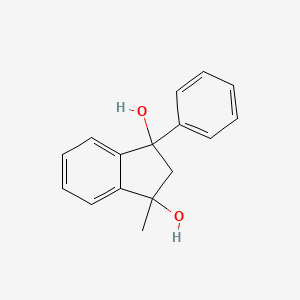
![3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione](/img/structure/B14695071.png)

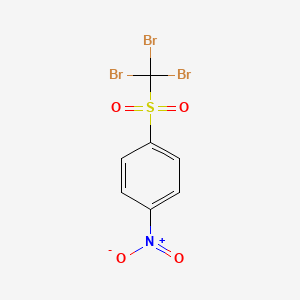

![3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene](/img/structure/B14695103.png)
